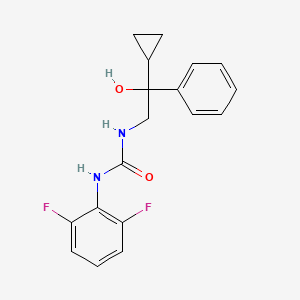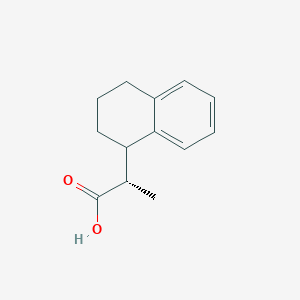![molecular formula C24H14ClFN4O5 B2644978 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207032-41-4](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H14ClFN4O5 and its molecular weight is 492.85. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity
Heterocyclic Compound Synthesis : The research demonstrates the synthesis of various heterocyclic compounds, including quinazoline derivatives, through complex reactions. For example, the synthesis of thiazole derivatives from oxadiazoles indicates the versatility of these compounds in forming new chemical structures with potential applications in medicinal chemistry and material science M. Gorelik et al., 1971.
Photoinduced Reactions : Another study explored the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloadditions, highlighting the potential for developing green and efficient synthesis methods for pyrazole-fused quinones, which could be relevant for synthesizing compounds like the one Yang He et al., 2021.
Potential Applications
Antimicrobial and Antitumor Activities : Several studies have synthesized novel oxadiazole and quinazoline derivatives, testing them for antimicrobial and antitumor activities. This suggests that compounds structurally related to "3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione" could have potential applications in developing new therapeutic agents Catalin V. Maftei et al., 2013.
Receptor Binding Activities : The study on 3-hydroxy-quinazoline-2,4-dione derivatives reports their binding activities to Gly/NMDA, AMPA, and KA receptors, indicating potential for neurological applications. This underscores the significance of quinazoline derivatives in designing receptor-selective ligands V. Colotta et al., 2004.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "2-hydroxy-1,3-benzodioxole", "2-chloroacetyl chloride", "2-amino-4,6-dimethoxypyrimidine", "4-chloro-3-fluoroaniline", "sodium hydride", "N,N-dimethylformamide", "acetic acid", "sodium acetate", "acetic anhydride", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione", "a. React 2-hydroxy-1,3-benzodioxole with 2-chloroacetyl chloride in the presence of sodium hydride and N,N-dimethylformamide to form 3-(1,3-benzodioxol-5-yl)-2-chloroacetyl-1,3-benzodioxole.", "b. React 3-(1,3-benzodioxol-5-yl)-2-chloroacetyl-1,3-benzodioxole with 2-amino-4,6-dimethoxypyrimidine in the presence of acetic acid and sodium acetate to form 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione.", "Step 2: Synthesis of 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-amine", "a. React 4-chloro-3-fluoroaniline with sodium hydroxide and ethanol to form 4-chloro-3-fluoroaniline hydrochloride.", "b. React 4-chloro-3-fluoroaniline hydrochloride with acetic anhydride and sodium acetate to form 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-acetate.", "c. Hydrolyze 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-acetate in the presence of water to form 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-amine.", "Step 3: Coupling of intermediates", "a. React 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione with 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-amine in the presence of N,N-dimethylformamide to form 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
1207032-41-4 |
Nom du produit |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C24H14ClFN4O5 |
Poids moléculaire |
492.85 |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H14ClFN4O5/c25-16-5-3-13(8-17(16)26)21-28-22(35-29-21)14-2-4-15-18(9-14)27-24(32)30(23(15)31)10-12-1-6-19-20(7-12)34-11-33-19/h1-9H,10-11H2,(H,27,32) |
Clé InChI |
GERGOLBRURWNDS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC(=C(C=C6)Cl)F)NC3=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



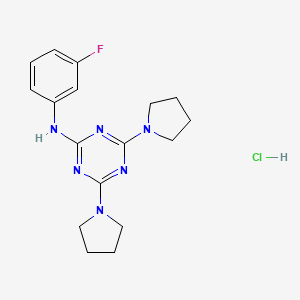
![8-(3-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2644896.png)
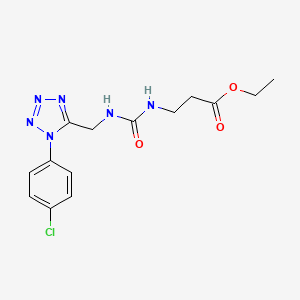
![N-(3,5-dimethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2644900.png)
![4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2644904.png)
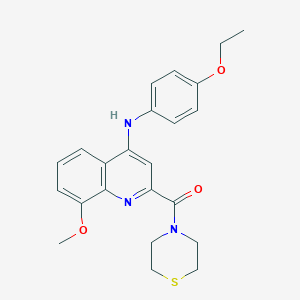
![(2-benzoylphenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2644907.png)
![2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2644909.png)
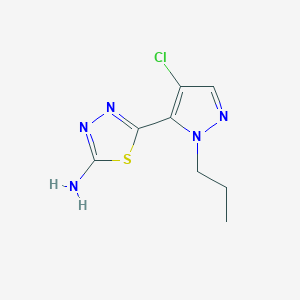
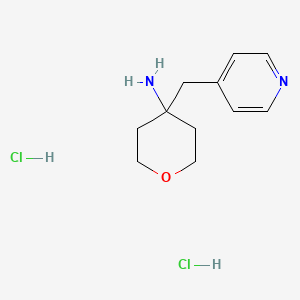
![5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2644914.png)
